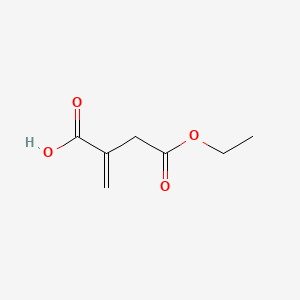

Monoethylester der Itaconsäure

Übersicht

Beschreibung

Monoethyl itaconate is an ester derivative of itaconic acid, a naturally occurring compound produced by certain fungi It is known for its role in various chemical and biological processes, particularly in the field of immunometabolism

Wissenschaftliche Forschungsanwendungen

Monoethylester der Itaconsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener Polymere und Copolymere verwendet. Seine einzigartige Struktur ermöglicht die Herstellung von Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade aus:

Regulierung der Immunantwort: Es hemmt die Succinatdehydrogenase, beeinflusst den Zitronensäurezyklus und reduziert Entzündungen.

Antioxidative Wirkungen: Es aktiviert den Nrf2-Signalweg (nuclear factor erythroid 2-related factor 2), was die Expression von antioxidativen Genen erhöht.

Signaltransduktion: this compound moduliert Signalwege wie die ATF3–IκBζ-Achse und den Stimulator des Interferon-Gen-Signalwegs, was zu seinen entzündungshemmenden und immunmodulatorischen Wirkungen beiträgt.

Wirkmechanismus

Monoethyl Itaconate, also known as beta-Monoethyl itaconate or 4-ethoxy-2-methylene-4-oxobutanoic acid, is a derivative of itaconate, a metabolite that has gained significant attention for its potent immunomodulatory effects .

Target of Action

The primary targets of Monoethyl Itaconate are macrophages, crucial components of the immune system . These cells can change into numerous phenotypes depending on the tissue microenvironment, physiological parameters, and pathological conditions .

Mode of Action

Monoethyl Itaconate interacts with its targets, the macrophages, by inhibiting succinate dehydrogenase (SDH), a key regulator of the macrophage phenotype . This inhibition blocks the production of the pro-inflammatory factor IL-1β while enhancing the levels of the anti-inflammatory factors IL-1RA and IL-10 .

Biochemical Pathways

Monoethyl Itaconate affects the tricarboxylic acid (TCA) cycle, a central metabolic pathway of cells . Itaconate, a byproduct of the TCA cycle, regulates macrophage inflammation . Itaconate serves as a link between macrophage metabolism, oxidative stress, and immune response, ultimately regulating macrophage function .

Pharmacokinetics

As a highly polar molecule, Monoethyl Itaconate cannot easily pass through cell membranes and must be imported into the cytoplasm to exert anti-inflammatory effects . To overcome this disadvantage, researchers have synthesized membrane-permeable itaconate derivatives such as Monoethyl Itaconate .

Result of Action

The action of Monoethyl Itaconate results in the regulation of macrophage function through multiple mechanisms . It has demonstrated promising therapeutic potential in a variety of immune and inflammatory diseases .

Action Environment

The action, efficacy, and stability of Monoethyl Itaconate are influenced by the tissue microenvironment and physiological parameters . For instance, macrophages can change into numerous phenotypes depending on these factors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Monoethylester der Itaconsäure kann durch Veresterung von Itaconsäure mit Ethanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Itaconsäure in this compound zu gewährleisten.

Industrielle Produktionsverfahren: In einer industriellen Umgebung beinhaltet die Produktion von this compound den gleichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktion wird in großen Reaktoren mit kontinuierlichem Rühren und kontrollierter Temperatur durchgeführt, um Ausbeute und Reinheit zu optimieren. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt, um nicht umgesetzte Ausgangsmaterialien und Nebenprodukte zu entfernen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Monoethylester der Itaconsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Itaconsäure oder andere oxidierte Derivate zu erzeugen.

Reduktion: Reduktionsreaktionen können this compound in die entsprechenden Alkoholderivate umwandeln.

Substitution: Die Estergruppe in this compound kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Esterderivate führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter sauren oder basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Itaconsäure und andere oxidierte Derivate.

Reduktion: Alkoholderivate von this compound.

Substitution: Verschiedene Esterderivate, abhängig vom verwendeten Nukleophil.

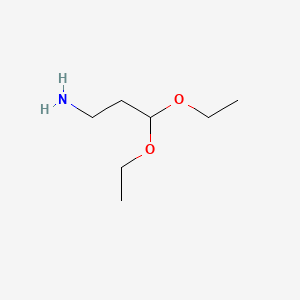

Vergleich Mit ähnlichen Verbindungen

Monoethylester der Itaconsäure wird mit anderen Itaconsäurederivaten wie Dimethylester der Itaconsäure und 4-Octylester der Itaconsäure verglichen:

Dimethylester der Itaconsäure: Im Gegensatz zu this compound hat Dimethylester der Itaconsäure zwei Estergruppen, was ihn hydrophober und weniger polar macht.

4-Octylester der Itaconsäure: Dieses Derivat hat eine längere Alkylkette, was seine Membranpermeabilität erhöht und es in bestimmten biologischen Anwendungen effektiver macht.

Ähnliche Verbindungen:

- Dimethylester der Itaconsäure

- 4-Octylester der Itaconsäure

- Itaconsäure

This compound zeichnet sich durch seine Balance von Hydrophilie und Hydrophobie aus, was ihn vielseitig für verschiedene Anwendungen in Forschung und Industrie einsetzbar macht.

Eigenschaften

IUPAC Name |

4-ethoxy-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-6(8)4-5(2)7(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTAGBVNSDJDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347462 | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57718-07-7 | |

| Record name | beta-Monoethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Monoethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monoethyl Itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MONOETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4O02U3EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is Monoethyl Itaconate (MEI) primarily used for in research?

A1: Monoethyl Itaconate (MEI) is frequently employed as a monomer in the production of various polymers. Research highlights its use in synthesizing Poly(monoethyl itaconate) (PMEI), a polymer that exhibits intriguing properties for potential applications. [, , , ]

Q2: What makes the polymerization of MEI unique compared to other similar molecules?

A2: Unlike some alkyl itaconates, bulk polymerization of MEI is characterized as a precipitation polymerization because the resulting PMEI is insoluble in its monomer. []

Q3: Can PMEI interact with other polymers, and if so, how?

A4: Yes, PMEI can form interpolymer complexes with other polymers like Poly(N-vinyl-2-pyrrolidone) (PVP). This interaction is influenced by the solvent used and is characterized by strong hydrogen bonding between the polymers. [, ]

Q4: What applications do copolymers containing MEI show promise in?

A5: Poly(acrylamide-co-monoethyl itaconate) (A/MEI) hydrogels have been investigated for their potential in controlled drug delivery systems, particularly for the release of cytarabine. [] Additionally, copolymers of poly(ethylene glycol) monomethacrylate (PEGMA) and MEI have demonstrated potential for drug delivery applications, particularly for Methotrexate (MTX), by influencing swelling properties and drug release profiles. []

Q5: Can MEI be used to modify the properties of other polymers, and how?

A6: Incorporating MEI as a comonomer with acrylonitrile has shown potential in enhancing the properties of resulting copolymers for carbon fiber production. The presence of MEI, along with methyl acrylate, influences the thermal properties and morphology of these copolymers, making them suitable for carbon fiber applications. []

Q6: Does MEI share similar metabolic and immunological effects with its parent compound, Itaconic Acid?

A8: Research suggests that, unlike itaconic acid, MEI is not readily converted into intracellular itaconate within macrophages. While both impact macrophage function, MEI and its derivative, 4-octyl itaconate (4OI), induce a strong electrophilic stress response, contrasting with itaconate and 4-monoethyl itaconate (4EI), which exhibit a distinct influence on cytokine production. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.